

# Disperse Yellow 7: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Disperse Yellow 7*

Cat. No.: *B1209440*

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CAS Number: 6300-37-4

This technical guide provides an in-depth overview of the synthetic azo dye, **Disperse Yellow 7** (C.I. 26090). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, toxicological profile, industrial applications, and relevant experimental protocols. The content is structured to provide a comprehensive understanding of the compound, with a focus on its metabolic fate and analytical determination.

## Physicochemical Properties

**Disperse Yellow 7** is a synthetic organic compound belonging to the double azo class of dyes. [1] It is characterized by its low solubility in water, a defining feature of disperse dyes, which makes it suitable for dyeing hydrophobic fibers.[2][3] It appears as a dark brown powder and is soluble in organic solvents such as acetone and dimethylformamide (DMF).[1][2]

Table 1: Physicochemical Data of **Disperse Yellow 7**

Property	Value	Reference(s)
CAS Number	6300-37-4	[4]
Molecular Formula	C <sub>19</sub> H <sub>16</sub> N <sub>4</sub> O	[4]
Molecular Weight	316.36 g/mol	[5]
Appearance	Dark brown powder	[1][2]
Melting Point	146-148°C (decomposes)	[6]
Boiling Point	532.0 ± 50.0°C at 760 mmHg	[6]
Solubility	Sparingly soluble in water; Soluble in acetone and DMF	[1][2]
UV-Vis λ <sub>max</sub> (in Acetone)	384 - 388 nm	[2]

## Toxicological Profile

The toxicology of **Disperse Yellow 7** is a significant area of concern, primarily due to its metabolic activation into potentially harmful aromatic amines.[7][8] The dye itself is classified as a skin, eye, and respiratory irritant.[3][4]

The primary mechanism of toxicity involves the reductive cleavage of the azo bonds by azoreductase enzymes found in the liver and gut microbiota.[7] This metabolic process breaks down the parent dye molecule into its constituent aromatic amines, some of which are known or suspected carcinogens and genotoxins.[7][8][9]

### Metabolic Activation and Key Metabolites:

The reductive cleavage of **Disperse Yellow 7** yields several aromatic amines of toxicological significance, including p-phenylenediamine, 4-aminoazobenzene, and 4-aminobiphenyl.[7][8]

- p-Phenylenediamine (PPD): A known genotoxin.[7]
- 4-Aminoazobenzene: Classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[7][8]

- 4-Aminobiphenyl (4-ABP): Classified by the IARC as a Group 1 carcinogen, indicating it is carcinogenic to humans.[7]

Table 2: Summary of Toxicological Data for **Disperse Yellow 7** and its Metabolites

Endpoint	Test System/Metabolite	Result/Classification	Reference(s)
Acute Toxicity (Oral LD50)	Disperse Yellow 7	Data not readily available	[7][8]
Skin, Eye, and Respiratory Irritation	Disperse Yellow 7	Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)	[3][4]
Genotoxicity	p-Phenylenediamine	Positive in Bacterial Reverse Mutation Assay (Ames Test)	[8]
Carcinogenicity	4-Aminoazobenzene	IARC Group 2B: Possibly carcinogenic to humans	[7][8]
Carcinogenicity	4-Aminobiphenyl	IARC Group 1: Carcinogenic to humans	[7]
Skin Sensitization	Disperse Dyes	Recognized as potential skin sensitizers	[8]
Aquatic Toxicity	Disperse Yellow 7	A predicted no-effect concentration (PNEC) of 0.0025 mg/L has been calculated based on chronic fish studies	[9][10]

# Industrial Applications

**Disperse Yellow 7** is primarily used in the textile industry for dyeing hydrophobic synthetic fibers.<sup>[5][6]</sup> Its low water solubility makes it ideal for application to materials such as polyester, nylon, and cellulose acetate, where it can penetrate the fiber and be retained by physical forces.<sup>[2][11]</sup> It is also used in the printing of these fabrics.<sup>[5]</sup> Disperse dyes are categorized based on their properties, such as leveling and sublimation fastness (e.g., E-type, SE-type, S-type).<sup>[11]</sup>

# Experimental Protocols

Detailed methodologies for the synthesis, analysis, and toxicological assessment of **Disperse Yellow 7** are crucial for research and quality control.

## Synthesis of Disperse Yellow 7

The synthesis is a two-step process involving diazotization followed by an azo coupling reaction.<sup>[5]</sup>

- **Diazotization of 4-(phenyldiazenyl)benzenamine:**
  - Dissolve 4-(phenyldiazenyl)benzenamine in a solution of hydrochloric acid and water.
  - Cool the mixture to 0-5°C in an ice bath with continuous stirring.
  - Slowly add a chilled aqueous solution of sodium nitrite (NaNO<sub>2</sub>) dropwise, maintaining the temperature below 5°C.
  - Stir for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt.
- **Azo Coupling with o-Cresol:**
  - In a separate vessel, dissolve o-cresol in an aqueous solution of sodium hydroxide and cool to 0-5°C.
  - Slowly add the cold diazonium salt solution to the alkaline o-cresol solution with vigorous stirring.

- The precipitate of **Disperse Yellow 7** forms immediately and can be collected by filtration.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

## Analytical Determination in Textiles using HPLC-DAD

This protocol outlines a method for the extraction and quantification of **Disperse Yellow 7** from textile samples.[2]

- **Instrumentation:**

- High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).
- Column: C18 reversed-phase column (e.g., XBridge C18, 2.1 x 150 mm, 5  $\mu$ m).[2]
- Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mmol Ammonium acetate, pH 3.6) and Mobile Phase B (e.g., Acetonitrile).[2]

- **Sample Preparation (Ultrasound-Assisted Extraction):**

- Weigh 1.0 g of a finely cut textile sample into a flask.[2]
- Add 20 mL of methanol.[2]
- Sonicate in an ultrasonic bath at 50°C for 30 minutes.[2]
- Centrifuge the extract at 10,000 rpm for 10 minutes.[2]
- Filter the supernatant through a 0.22  $\mu$ m PTFE syringe filter into an HPLC vial.[2]

- **Quantification:**

- Prepare a series of calibration standards of **Disperse Yellow 7** in methanol.
- Inject the standards to construct a calibration curve by plotting peak area against concentration.[2]
- Inject the prepared sample extract.

- Identify the **Disperse Yellow 7** peak by its retention time and UV-Vis spectrum, and quantify using the calibration curve.[2]

## In Vitro Reductive Metabolism Assay

This protocol simulates the metabolic reduction of **Disperse Yellow 7** to analyze its metabolites.[8]

- Preparation of Reaction Mixture:
  - Prepare a solution of **Disperse Yellow 7** in a suitable organic solvent (e.g., methanol).
  - Add the dye solution to a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).
- Reduction:
  - Add a reducing agent, such as sodium dithionite, to the mixture to initiate the reductive cleavage of the azo bonds.[8]
- Incubation:
  - Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a sufficient period to ensure complete reduction.[8]
- Analysis:
  - Analyze the resulting solution using analytical techniques like HPLC or LC-MS/MS to identify and quantify the aromatic amine metabolites.[12]

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